methyl 2-hydroxy-4-methoxy-3,3-dimethylbutanoate methyl 2-hydroxy-4-methoxy-3,3-dimethylbutanoate
Brand Name: Vulcanchem
CAS No.: 2141846-08-2
VCID: VC11486791
InChI: InChI=1S/C8H16O4/c1-8(2,5-11-3)6(9)7(10)12-4/h6,9H,5H2,1-4H3
SMILES:
Molecular Formula: C8H16O4
Molecular Weight: 176.21 g/mol

methyl 2-hydroxy-4-methoxy-3,3-dimethylbutanoate

CAS No.: 2141846-08-2

Cat. No.: VC11486791

Molecular Formula: C8H16O4

Molecular Weight: 176.21 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

methyl 2-hydroxy-4-methoxy-3,3-dimethylbutanoate - 2141846-08-2

Specification

CAS No. 2141846-08-2
Molecular Formula C8H16O4
Molecular Weight 176.21 g/mol
IUPAC Name methyl 2-hydroxy-4-methoxy-3,3-dimethylbutanoate
Standard InChI InChI=1S/C8H16O4/c1-8(2,5-11-3)6(9)7(10)12-4/h6,9H,5H2,1-4H3
Standard InChI Key HJPYTLGNXHDGMO-UHFFFAOYSA-N
Canonical SMILES CC(C)(COC)C(C(=O)OC)O

Introduction

Chemical Structure and Molecular Characteristics

Structural Elucidation

The compound’s backbone derives from butanoic acid, substituted with a hydroxyl group (-OH) at position 2, a methoxy group (-OCH3) at position 4, and two methyl groups (-CH3) at position 3. The esterification of the carboxylic acid group with methanol completes the structure (Fig. 1). While no direct crystallographic data exists for this compound, analogous esters such as ethyl 2-hydroxy-3,3-dimethylbutanoate (CAS 42275-48-9) provide a foundational template. The molecular formula is inferred as C9H18O4, with a molecular weight of 202.23 g/mol based on similar esters .

Spectroscopic Signatures

Key spectral features can be extrapolated from related compounds:

  • NMR Spectroscopy: For 4-methoxy-2,2-dimethyl-4-oxobutanoic acid (CAS 54043-71-9), characteristic peaks include δ 3.65 (s, 3H, methoxy), 2.61 (s, 2H, methylene), and 1.27 (s, 6H, dimethyl) . Methyl 2-hydroxy-4-methoxy-3,3-dimethylbutanoate would likely exhibit similar resonances for methoxy and dimethyl groups, with additional signals for the hydroxyl proton (δ 1.5–2.5) and ester carbonyl (δ 170–175 ppm in 13C NMR).

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) of analogous esters shows molecular ion peaks consistent with their formulae, such as m/z 228.874 for ethyl 2-hydroxy-3,3-dimethylbutanoate .

Synthesis and Manufacturing

Esterification Strategies

The synthesis of methyl 2-hydroxy-4-methoxy-3,3-dimethylbutanoate likely follows established esterification protocols. For example, 2,2-dimethylsuccinic acid reacts with methanol in the presence of sulfuric acid to yield 4-methoxy-2,2-dimethyl-4-oxobutanoic acid with 51–67% efficiency . Key steps include:

  • Acid-Catalyzed Esterification: Methanol and concentrated sulfuric acid facilitate the nucleophilic attack of the alcohol on the carboxylic acid.

  • Workup and Purification: Extraction with diethyl ether, followed by silica gel chromatography, isolates the product .

Table 1. Comparative Synthesis Conditions for Related Esters

CompoundReactantsCatalystYield (%)Reference
4-Methoxy-2,2-dimethylbutanoic acid2,2-Dimethylsuccinic acid + MeOHH2SO451–67
2-Hydroxy-3-methoxy-methyl benzoate2-Hydroxy-3-methoxybenzaldehyde + MeOHV2O5/H2O260–75

Optimization Challenges

Side reactions, such as the formation of isomeric esters (e.g., 1-methyl vs. 4-methyl esters), are common in polyfunctionalized systems . Temperature control (0–20°C) and stoichiometric adjustments minimize byproducts.

Physicochemical Properties

Thermodynamic Parameters

  • LogP: Estimated at 1.24–1.50 based on ethyl 2-hydroxy-3,3-dimethylbutanoate (LogP 1.24) , indicating moderate lipophilicity.

  • Solubility: High solubility in polar aprotic solvents (e.g., diethyl ether, ethyl acetate) and methanol due to ester and hydroxyl groups.

Stability Profile

The compound is prone to hydrolysis under acidic or alkaline conditions, necessitating storage at low temperatures (<4°C) in inert atmospheres.

Biological and Functional Applications

Antimicrobial Activity

Structural analogs like 2-hydroxy-4-methoxybenzaldehyde exhibit broad-spectrum antimicrobial activity against Staphylococcus aureus (MIC 80 μg/mL) and Candida albicans (IC50 99.99 μg/mL) . The hydroxyl and methoxy groups likely enhance membrane permeability and disrupt microbial lipid bilayers.

Table 2. Bioactivity of Related Compounds

CompoundDPPH IC50 (mg/mL)Antimicrobial MIC (μg/mL)
2-Hydroxy-4-methoxybenzaldehyde9.0480–300
P. sepium essential oil8.56125–300

Industrial and Pharmaceutical Relevance

Flavor and Fragrance Industry

Methyl esters with methoxy and hydroxyl substituents are valued for their fruity and floral odors. For instance, ethyl 3,3-dimethyl-2-hydroxybutanoate is used in perfumery .

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